5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 139157-42-9
VCID: VC15848395
InChI: InChI=1S/C10H7ClN2O/c11-10-8(6-14)9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13)
SMILES:
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 139157-42-9

Cat. No.: VC15848395

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde - 139157-42-9

Specification

CAS No. 139157-42-9
Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C10H7ClN2O/c11-10-8(6-14)9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Standard InChI Key FHSRLMAXEZODQU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2C=O)Cl

Introduction

Chemical Identity and Structural Overview

5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₀H₇ClN₂O) is a chloro-substituted pyrazole bearing a phenyl group at position 3 and an aldehyde moiety at position 4. Its molecular structure combines aromaticity with electrophilic reactivity, making it a valuable precursor for synthesizing heterocyclic compounds. The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group serves as a site for nucleophilic additions and condensations .

Molecular Formula and Weight

The compound has a molecular weight of 206.63 g/mol, calculated as follows:

  • Carbon (C₁₀): 120.10 g/mol

  • Hydrogen (H₇): 7.07 g/mol

  • Chlorine (Cl): 35.45 g/mol

  • Nitrogen (N₂): 28.02 g/mol

  • Oxygen (O): 16.00 g/mol

Synthesis and Optimization

The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde follows a well-established Vilsmeier-Haack reaction pathway, optimized for high purity and yield.

Vilsmeier-Haack Chloroformylation

The precursor, 5-phenyl-1H-pyrazol-4-ol, is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions. The reaction mechanism involves the in situ generation of the Vilsmeier reagent (CH₃N+=CHCl), which facilitates electrophilic formylation at the pyrazole’s C4 position .

Reaction Conditions

  • Temperature: 80–100°C

  • Duration: 4–6 hours

  • Yield: 64–74% (dependent on substituents and workup)

Purification and Characterization

The crude product is recrystallized from ethanol, yielding beige crystalline powder. Key purification metrics include:

  • Melting Point: 191°C (sharp, indicative of high purity)

  • Solubility: Soluble in DMF, DMSO, and chlorinated solvents; sparingly soluble in ethanol .

Spectroscopic Characterization

Comprehensive spectroscopic data confirm the compound’s structure and purity.

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹)Assignment
1672C=O stretch (aldehyde)
1590C=N stretch (pyrazole)
750C-Cl stretch

The absence of broad O-H stretches (2500–3300 cm⁻¹) rules out residual hydroxyl groups from the precursor .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz)

δ (ppm)MultiplicityIntegrationAssignment
9.95Singlet1HAldehyde (CHO)
7.73Doublet2HPhenyl H-2,6
7.44–7.53Multiplet3HPhenyl H-3,4,5

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm)Assignment
183.7Aldehyde (CHO)
151.5Pyrazole C-3
133.3Pyrazole C-5
128.7–131.1Phenyl carbons

The downfield shift of the aldehyde carbon (δ 183.7 ppm) confirms its electron-deficient nature .

Physicochemical Properties

Thermal Stability

  • Decomposition Temperature: >250°C (TGA analysis)

  • Hygrоscopicity: Low (stable under ambient conditions)

Reactivity

The aldehyde group undergoes characteristic reactions:

  • Oximation: Reacts with hydroxylamine to form oximes (e.g., 5-(4-bromophenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde oxime) .

  • Condensation: Forms Schiff bases with amines (e.g., 1,2-diaminobenzene yields benzodiazepine derivatives) .

Biological Activity and Applications

Cytotoxicity Screening

Derivatives of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde were evaluated against human tumor cell lines using the MTT assay. Key findings include:

DerivativeIC₅₀ (μM) vs. HCT-116IC₅₀ (μM) vs. MCF-7
3a11.202.82
5a17.3010.70
Doxorubicin5.503.74

Compound 3a (5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) showed superior activity against MCF-7 breast cancer cells compared to doxorubicin .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The 4-bromophenoxy substituent enhances cytotoxicity by increasing membrane permeability.

  • Pyrazole Core: The chloro substituent at C5 stabilizes the ring conformation, favoring interactions with biological targets .

Industrial and Pharmaceutical Relevance

The compound serves as a key intermediate in synthesizing:

  • Anticancer Agents: Fused diazepine/thiazepine derivatives exhibit dual kinase inhibition.

  • Agrochemicals: Pyrazole aldehydes are precursors to herbicides and fungicides.

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